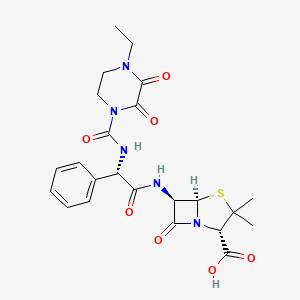
L-Piperacillin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Piperacillin is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class. It is a semisynthetic derivative of ampicillin and is primarily used to treat infections caused by Gram-negative bacteria, including Pseudomonas aeruginosa . The compound is often combined with tazobactam, a β-lactamase inhibitor, to enhance its efficacy against β-lactamase-producing bacteria .
準備方法
Synthetic Routes and Reaction Conditions
L-Piperacillin is synthesized through a multi-step chemical process. The synthesis typically involves the acylation of 6-aminopenicillanic acid (6-APA) with a ureido group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale fermentation processes followed by chemical synthesis. The fermentation process involves the cultivation of Penicillium chrysogenum, which produces 6-APA. This intermediate is then chemically modified to produce this compound .
化学反応の分析
Types of Reactions
L-Piperacillin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various β-lactam derivatives.
科学的研究の応用
L-Piperacillin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with β-lactamases.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms.
Medicine: Widely used in clinical settings to treat severe bacterial infections, especially those caused by Pseudomonas aeruginosa.
Industry: Utilized in the pharmaceutical industry for the development of new antibiotic formulations.
作用機序
L-Piperacillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which inhibits the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and eventual lysis of the bacteria . The addition of tazobactam inhibits β-lactamases, enzymes that degrade β-lactam antibiotics, thereby enhancing the efficacy of this compound .
類似化合物との比較
Similar Compounds
Ampicillin: Another β-lactam antibiotic with a similar mechanism of action but a narrower spectrum of activity.
Ticarcillin: A carboxypenicillin with activity against Pseudomonas aeruginosa but less effective against β-lactamase-producing bacteria.
Mezlocillin: A ureidopenicillin similar to L-Piperacillin but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its broad-spectrum activity and its ability to penetrate Gram-negative bacteria effectively. When combined with tazobactam, it becomes highly effective against β-lactamase-producing bacteria, making it a valuable antibiotic in treating severe infections .
特性
分子式 |
C23H27N5O7S |
|---|---|
分子量 |
517.6 g/mol |
IUPAC名 |
(2S,5R,6R)-6-[[(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14+,15-,20+/m0/s1 |
InChIキー |
IVBHGBMCVLDMKU-LDNFRZNASA-N |
異性体SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O |
正規SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13567937.png)
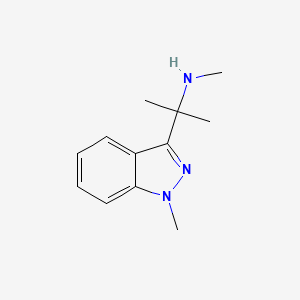
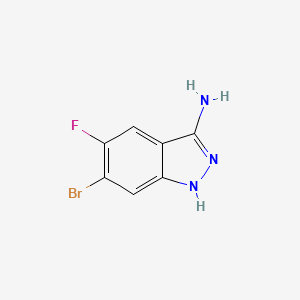
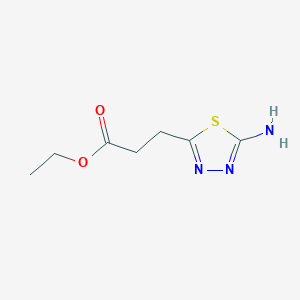
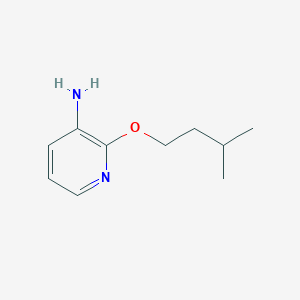
![sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate](/img/structure/B13567968.png)
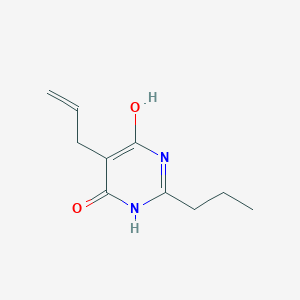
![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylicacid](/img/structure/B13567977.png)

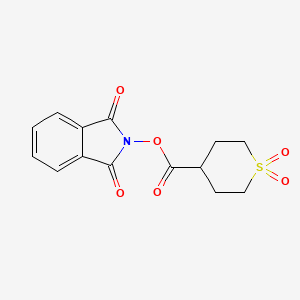
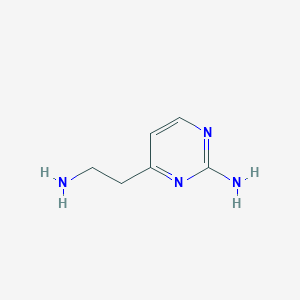
![Imidazo[1,2-c]quinazolin-5-amine](/img/structure/B13567994.png)
![1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine](/img/structure/B13567996.png)

